

physical and chemical characteristics of 2-(Hydroxymethyl)-5-methoxyphenol

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-5-methoxyphenol

Cat. No.: B1367087

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An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-(Hydroxymethyl)-5-methoxyphenol** (CAS No. 59648-29-2). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, structural features, and key physicochemical properties. It further details a high-yield synthesis protocol and outlines essential analytical methodologies for its characterization. The guide also discusses the importance of distinguishing this isomer from related compounds and provides necessary safety and handling precautions.

Introduction and Nomenclature

2-(Hydroxymethyl)-5-methoxyphenol is a substituted aromatic alcohol belonging to the class of methoxyphenols. Its structure features a benzene ring substituted with a hydroxyl group, a hydroxymethyl group, and a methoxy group. The precise arrangement of these functional groups is critical to its chemical identity and reactivity.

It is imperative to distinguish **2-(Hydroxymethyl)-5-methoxyphenol** from its more commonly known isomers, such as vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol) and isovanillyl

alcohol (3-hydroxy-4-methoxybenzyl alcohol), as their distinct substitution patterns lead to different physical and chemical behaviors.

The IUPAC name for the compound is **2-(hydroxymethyl)-5-methoxyphenol**.^[1] It is registered under CAS Number 59648-29-2.^{[1][2][3]}

Structural Representation

The chemical structure of **2-(Hydroxymethyl)-5-methoxyphenol** is illustrated below.

Caption: Chemical structure of **2-(Hydroxymethyl)-5-methoxyphenol**.

Physicochemical Properties

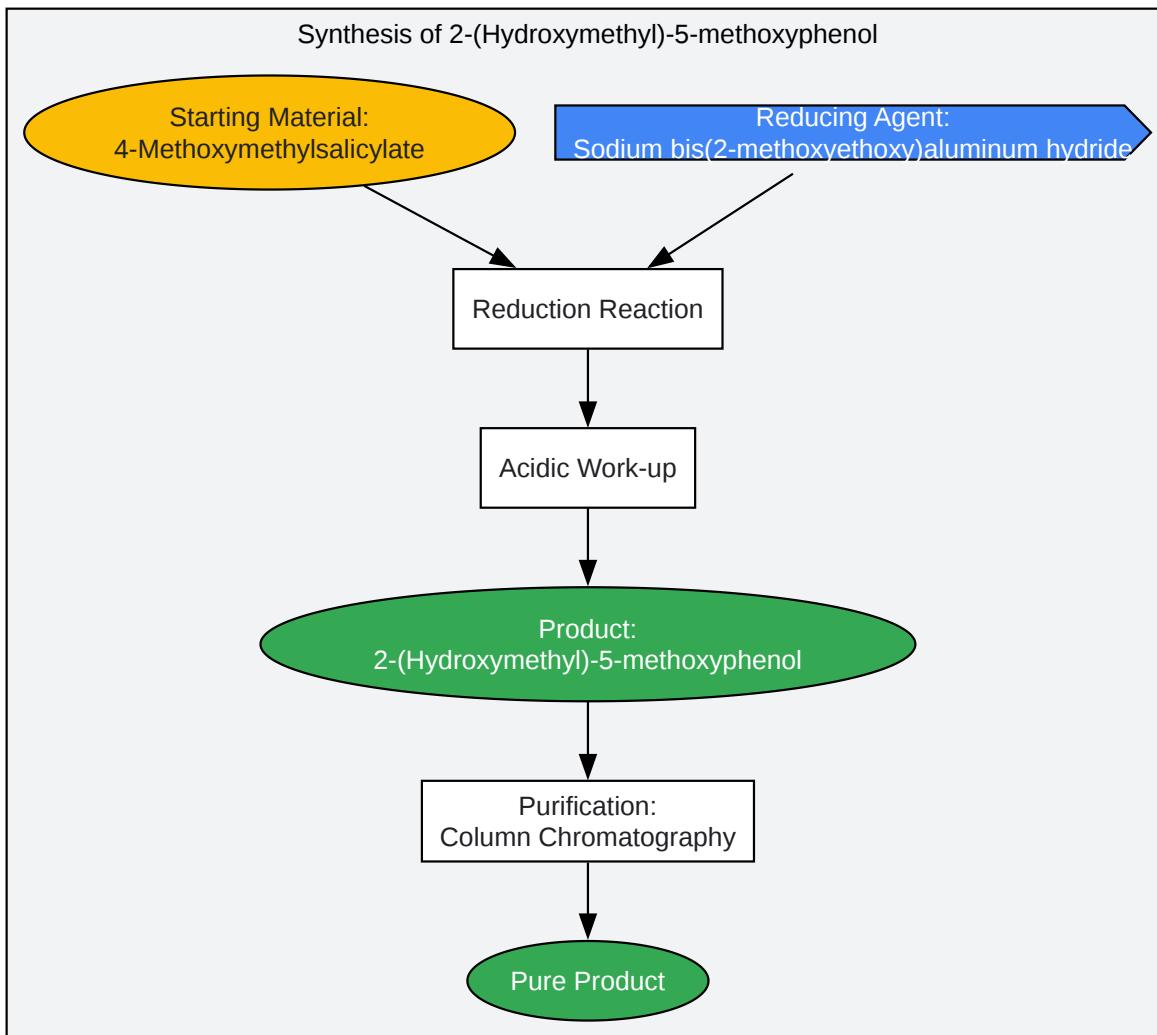
A summary of the key physical and chemical properties of **2-(Hydroxymethyl)-5-methoxyphenol** is presented in the table below. It is important to note that while some experimental data for related isomers is available, specific experimental values for this compound are not widely published. The data presented here are primarily computed predictions from reliable chemical databases.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₃	[1] [2]
Molecular Weight	154.16 g/mol	[1] [2]
CAS Number	59648-29-2	[1] [2] [3]
Appearance	Predicted to be a solid at room temperature.	
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
Solubility	Predicted to be soluble in polar organic solvents.	
XLogP3	1.2	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bond Count	2	[2]
Exact Mass	154.062994177 Da	[1] [2]

Synthesis Protocol

A high-yield synthesis of **2-(Hydroxymethyl)-5-methoxyphenol** has been reported via the reduction of a salicylate precursor.[\[2\]](#) The causality behind this experimental choice lies in the selective reduction of the ester functional group to a primary alcohol, while preserving the phenolic hydroxyl and methoxy groups on the aromatic ring. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or similar reducing agents are effective for this transformation.

Synthesis Workflow



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Caption: General workflow for the synthesis of **2-(Hydroxymethyl)-5-methoxyphenol**.

Step-by-Step Methodology

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxymethylsalicylate in anhydrous tetrahydrofuran (THF).

- **Addition of Reducing Agent:** Cool the solution to 0 °C in an ice bath. Add a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene dropwise via the dropping funnel, maintaining the temperature below 5 °C. The choice of a powerful reducing agent like Red-Al® is crucial for the efficient conversion of the ester to the alcohol.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching and Work-up:** Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a dilute acid solution (e.g., 1 M HCl) until the solution becomes acidic. This step is critical for protonating the resulting alkoxide and neutralizing any remaining reagent.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **2-(Hydroxymethyl)-5-methoxyphenol** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Analytical Characterization

Due to the limited availability of published experimental spectral data for **2-(Hydroxymethyl)-5-methoxyphenol**, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, the methoxy protons, and the phenolic hydroxyl proton. The aromatic protons should appear as multiplets or doublets in the range of 6.5-7.5 ppm. The hydroxymethyl group (CH₂OH) would likely present as a singlet or a doublet around 4.5

ppm. The methoxy (OCH_3) protons will be a sharp singlet around 3.8 ppm. The phenolic hydroxyl (OH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

- ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-160 ppm. The hydroxymethyl carbon is expected around 60-65 ppm, and the methoxy carbon will be in the 55-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Hydroxymethyl)-5-methoxyphenol** should exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm^{-1} is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-O stretching vibrations for the alcohol and phenol are expected in the 1000-1260 cm^{-1} region. Aromatic C-H stretching will be observed around 3000-3100 cm^{-1} , and aromatic C=C stretching vibrations will appear in the 1450-1600 cm^{-1} range.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), should show a molecular ion peak (M^+) at $m/z = 154$. Key fragmentation patterns would likely involve the loss of a water molecule ($\text{M}-18$), a formaldehyde group ($\text{M}-30$), or a methoxy group ($\text{M}-31$).

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(Hydroxymethyl)-5-methoxyphenol** is not widely available, general precautions for handling phenolic compounds should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
- Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes.[4][5]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

- First Aid: In case of skin contact, wash immediately with plenty of soap and water.[\[4\]](#) If in eyes, rinse cautiously with water for several minutes.[\[4\]](#) If ingested, seek immediate medical attention.[\[4\]](#)

Potential Applications and Research Interest

Substituted phenols and benzyl alcohols are important structural motifs in medicinal chemistry and materials science. While specific applications for **2-(Hydroxymethyl)-5-methoxyphenol** are not extensively documented, its isomeric relationship to vanillyl alcohol, a compound with known antioxidant and neuroprotective properties, suggests potential areas for investigation.[\[6\]](#) Researchers may find this compound of interest as a building block for the synthesis of more complex molecules with potential biological activity or as a monomer for the development of novel polymers.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of **2-(Hydroxymethyl)-5-methoxyphenol**. While there is a notable scarcity of published experimental data for this specific isomer, this document consolidates the available information and provides predicted characteristics and established methodologies for its synthesis and analysis. The clear distinction from its isomers and the emphasis on safe handling practices are crucial for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.

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